

# Physical and chemical properties of 4-Ethylstyrene monomer

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Ethylstyrene

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## A Comprehensive Technical Guide to 4-Ethylstyrene Monomer

### Introduction

**4-Ethylstyrene**, systematically named 1-ethenyl-4-ethylbenzene, is an organic compound and a derivative of styrene.<sup>[1]</sup> With the chemical formula  $C_{10}H_{12}$ , it consists of a benzene ring substituted with both a vinyl group ( $-CH=CH_2$ ) and, at the para position, an ethyl group ( $-CH_2CH_3$ ).<sup>[1][2]</sup> This dual functionality, combining an aromatic ring with a reactive vinyl group, makes **4-ethylstyrene** a versatile monomer in polymer science and a valuable intermediate in synthetic chemistry.<sup>[2]</sup> It is primarily used in the production of specialty polymers and copolymers, such as poly(**4-ethylstyrene**), which possess distinct thermal and mechanical properties compared to standard polystyrene.<sup>[1][2]</sup> This guide provides an in-depth overview of the physical, chemical, and spectroscopic properties of **4-ethylstyrene**, along with experimental protocols and safety information relevant to researchers and scientists.

## Physical Properties

**4-Ethylstyrene** is typically a colorless to pale yellow liquid with a characteristic aromatic odor.<sup>[1][3]</sup> Its physical characteristics are crucial for handling, storage, and application in various chemical processes. The key physical properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C <sub>10</sub> H <sub>12</sub>	[1][2][3][4]
Molecular Weight	132.20 g/mol	[1][2][4]
Appearance	Colorless liquid	[1][3]
Melting Point	-49.7 °C	[2][5][6]
Boiling Point	192.3 °C (at 760 mmHg)	[2]
60-61 °C (at 5 Torr)	[5]	
Density	0.892 g/cm <sup>3</sup> (at 20 °C)	[2][5]
Refractive Index	1.5348	[6]
Flash Point	62.1 °C (144 °F)	[2]
Solubility	Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, chloroform)	[1][2][6]
LogP (o/w)	4.19	[2][6]

## Chemical Properties and Reactivity

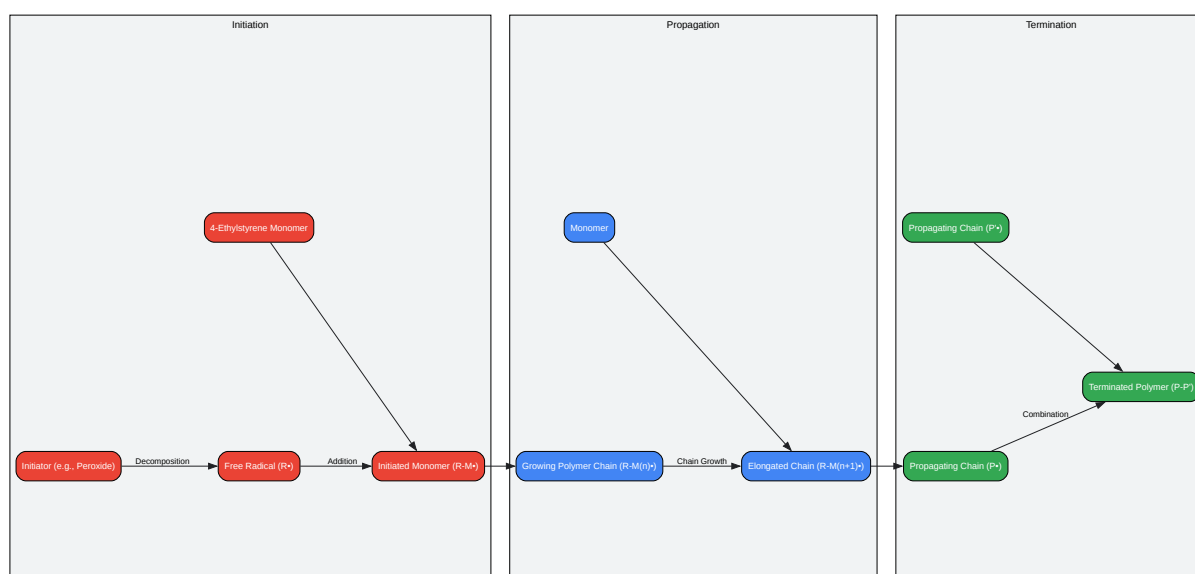
The chemical behavior of **4-ethylstyrene** is dominated by the reactivity of its vinyl group, making it highly susceptible to polymerization.

**Polymerization:** **4-Ethylstyrene** readily undergoes polymerization, most commonly via free-radical mechanisms, to form poly(**4-ethylstyrene**).<sup>[1]</sup> This process involves three key stages: initiation, propagation, and termination. An initiator, such as a peroxide, generates free radicals that attack the vinyl group of the monomer, initiating a chain reaction.<sup>[1][7]</sup>

This monomer can also be polymerized through other methods, such as living anionic polymerization, which allows for precise control over the polymer's molecular weight and results in a narrow molecular weight distribution.<sup>[2]</sup>

Copolymerization: **4-Ethylstyrene** is frequently copolymerized with other monomers to tailor material properties. For instance, it can be copolymerized with divinylbenzene to create cross-linked, porous polymer networks or with acrylamide to produce functional copolymers used as flocculants.[1][2]

Other Reactions: As an aromatic compound, the benzene ring of **4-ethylstyrene** can participate in electrophilic aromatic substitution reactions, although the reactivity of the vinyl group is typically dominant.[3]



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Caption: Free-radical polymerization mechanism of **4-Ethylstyrene**.

## Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and purity of **4-ethylstyrene** monomer.

Technique	Characteristic Features
$^{13}\text{C}$ NMR	Signals corresponding to the quaternary carbons of the aromatic ring, methine ( $=\text{CH}$ ), and methylene ( $=\text{CH}_2$ ) of the vinyl group, as well as the methylene ( $-\text{CH}_2-$ ) and methyl ( $-\text{CH}_3$ ) of the ethyl group. <a href="#">[4]</a> <a href="#">[8]</a>
$^1\text{H}$ NMR	Aromatic protons in the 6.5-7.5 ppm region, vinyl protons (typically showing complex splitting patterns), and aliphatic protons of the ethyl group (a quartet and a triplet). <a href="#">[9]</a>
IR Spectroscopy	Characteristic absorption bands for $\text{C}=\text{C}$ stretching of the vinyl group and aromatic ring, $\text{C}-\text{H}$ stretching for both aromatic and aliphatic groups, and out-of-plane $\text{C}-\text{H}$ bending for the para-substituted ring. <a href="#">[4]</a> <a href="#">[8]</a>
Mass Spectrometry	The molecular ion peak ( $\text{M}^+$ ) at $m/z = 132$ , corresponding to the molecular weight of $\text{C}_{10}\text{H}_{12}$ . Common fragmentation patterns include the loss of a methyl group ( $m/z = 117$ ). <a href="#">[4]</a> <a href="#">[8]</a>

## Experimental Protocols

### Protocol 1: General Procedure for Free-Radical Bulk Polymerization

This protocol outlines a typical method for the polymerization of **4-ethylstyrene**.

- **Monomer Purification:** Wash **4-ethylstyrene** monomer with an aqueous NaOH solution to remove inhibitors (like TBC), followed by washing with deionized water until neutral. Dry the monomer over an anhydrous drying agent (e.g.,  $\text{MgSO}_4$ ) and then distill under reduced pressure.
- **Reaction Setup:** Place the purified monomer into a reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

- **Initiator Addition:** Add a free-radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile), to the monomer. The concentration typically ranges from 0.1 to 1 mol% relative to the monomer.
- **Polymerization:** Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) with constant stirring. The reaction time can vary from a few hours to 24 hours, depending on the desired conversion and molecular weight.
- **Isolation:** After the reaction, dissolve the viscous solution in a suitable solvent (e.g., toluene or THF). Precipitate the polymer by slowly adding the solution to a non-solvent, such as methanol, with vigorous stirring.
- **Purification and Drying:** Filter the precipitated poly(**4-ethylstyrene**), wash it with the non-solvent to remove any unreacted monomer and initiator, and dry it in a vacuum oven at a moderate temperature (e.g., 50 °C) until a constant weight is achieved.



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Caption: Experimental workflow for synthesis of poly(**4-ethylstyrene**).

## Protocol 2: Principles of Property Determination

- **Boiling Point:** Determined by distillation. The temperature at which the liquid's vapor pressure equals the surrounding atmospheric pressure is recorded as the boiling point. For accuracy under different pressures, a nomograph is used for correction.
- **Melting Point:** Measured using Differential Scanning Calorimetry (DSC). A sample is cooled until completely frozen and then heated at a constant rate. The temperature at the peak of the endothermic melting transition is the melting point.[\[10\]](#)
- **Density:** Measured using a pycnometer (a flask with a specific, known volume). The density is calculated by measuring the weight of the pycnometer when empty, filled with water, and filled with the sample liquid.
- **Spectroscopic Analysis:** Performed using NMR spectrometers, FTIR spectrophotometers, and GC-MS systems. For NMR, the sample is dissolved in a deuterated solvent. For FTIR, a thin film of the liquid is placed on a salt plate.[\[9\]](#)[\[11\]](#)

## Safety and Handling

**4-Ethylstyrene** is a hazardous chemical and requires careful handling. The GHS classification highlights several risks.

Hazard Class	GHS Classification	Precautionary Statement(s)
Flammability	H226: Flammable liquid and vapor	Keep away from heat, sparks, open flames, and hot surfaces.
Health Hazards	H304: May be fatal if swallowed and enters airways	Do NOT induce vomiting. Immediately call a poison center or doctor.
H315: Causes skin irritation	Wear protective gloves. Wash skin thoroughly after handling.	
H319: Causes serious eye irritation	Wear eye protection. Rinse cautiously with water for several minutes.	
H332: Harmful if inhaled	Avoid breathing vapors. Use only outdoors or in a well-ventilated area.	
H335: May cause respiratory irritation	Use in a well-ventilated area.	
H361: Suspected of damaging fertility or the unborn child	Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.	
Environmental	H412: Harmful to aquatic life with long lasting effects	Avoid release to the environment.

(Source: GHS classification data)[[4](#)]

Handling and Storage: Work under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[[12](#)] Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat and sources of ignition. The monomer is often stabilized with an inhibitor to prevent spontaneous polymerization during storage.

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- To cite this document: BenchChem. [Physical and chemical properties of 4-Ethylstyrene monomer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166490#physical-and-chemical-properties-of-4-ethylstyrene-monomer]

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